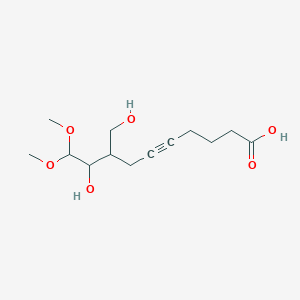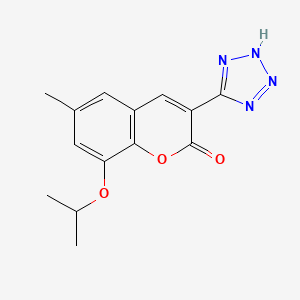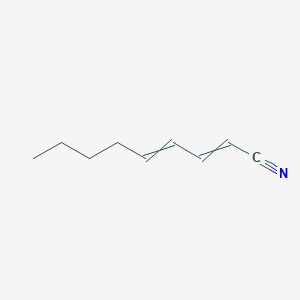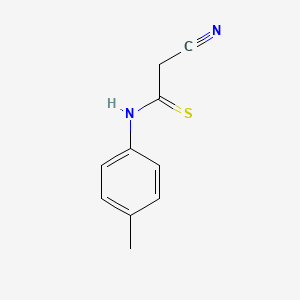
2-cyano-N-(4-methylphenyl)ethanethioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyano-N-(4-methylphenyl)ethanethioamide is an organic compound with the molecular formula C10H10N2S. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a cyano group (-CN) and a thioamide group (-CSNH2) attached to an ethanethioamide backbone, with a 4-methylphenyl substituent.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-(4-methylphenyl)ethanethioamide can be achieved through several methods. One common approach involves the reaction of 4-methylphenylamine with cyanoacetic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically takes place in an organic solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the final product with the desired specifications.
化学反応の分析
Types of Reactions
2-Cyano-N-(4-methylphenyl)ethanethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the cyano group can yield primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The thioamide group can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Primary amines
Substitution: Various substituted thioamides
科学的研究の応用
2-Cyano-N-(4-methylphenyl)ethanethioamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 2-cyano-N-(4-methylphenyl)ethanethioamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. The thioamide group can form hydrogen bonds and interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
類似化合物との比較
2-Cyano-N-(4-methylphenyl)ethanethioamide can be compared with other similar compounds, such as:
- 2-Cyano-N-(4-methoxyphenyl)ethanethioamide
- 2-Cyano-N-(4-ethylphenyl)ethanethioamide
- 2-Cyano-N-(4-chlorophenyl)ethanethioamide
These compounds share similar structural features but differ in their substituents on the phenyl ring. The presence of different substituents can influence their chemical reactivity, biological activity, and physical properties. For example, the methoxy group in 2-cyano-N-(4-methoxyphenyl)ethanethioamide can enhance its solubility in organic solvents, while the chloro group in 2-cyano-N-(4-chlorophenyl)ethanethioamide can increase its electron-withdrawing ability .
特性
CAS番号 |
77022-66-3 |
|---|---|
分子式 |
C10H10N2S |
分子量 |
190.27 g/mol |
IUPAC名 |
2-cyano-N-(4-methylphenyl)ethanethioamide |
InChI |
InChI=1S/C10H10N2S/c1-8-2-4-9(5-3-8)12-10(13)6-7-11/h2-5H,6H2,1H3,(H,12,13) |
InChIキー |
XWVTWBWEYRBHCZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)NC(=S)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(4-Oxo-4-phenylbutanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14435895.png)
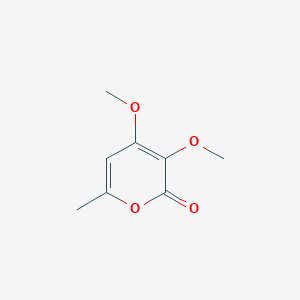
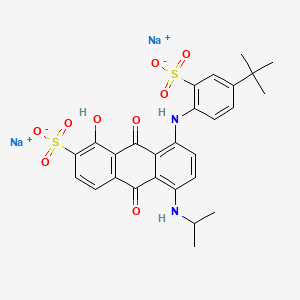
![1,2,5-Trimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B14435911.png)
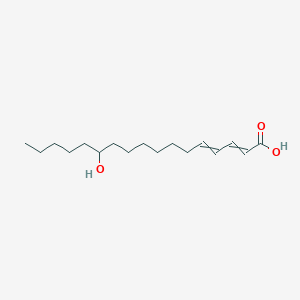


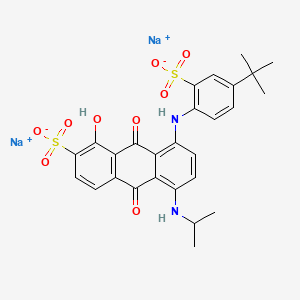
![1H-Indeno[2,1-C][1,2]oxazole](/img/structure/B14435942.png)
